4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione
CAS No.: 477889-61-5
Cat. No.: VC4459369
Molecular Formula: C11H13ClFNO3S
Molecular Weight: 293.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477889-61-5 |
|---|---|
| Molecular Formula | C11H13ClFNO3S |
| Molecular Weight | 293.74 |
| IUPAC Name | 4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide |
| Standard InChI | InChI=1S/C11H13ClFNO3S/c12-11-7-10(13)2-1-9(11)8-17-14-3-5-18(15,16)6-4-14/h1-2,7H,3-6,8H2 |
| Standard InChI Key | GSVXVOJOSUCXHP-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCN1OCC2=C(C=C(C=C2)F)Cl |
Introduction
4-[(2-Chloro-4-fluorobenzyl)oxy]-1λ~6~,4-thiazinane-1,1-dione is a synthetic organic compound that incorporates a thiazinane ring system with a benzyl ether linkage. This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structural features and potential biological activities.
Synthesis and Preparation
The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]-1λ~6~,4-thiazinane-1,1-dione typically involves a multi-step process:
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Preparation of Thiazinane Core: The thiazinane-1,1-dione core can be synthesized through condensation reactions involving appropriate precursors such as cysteine derivatives and carbonyl compounds.
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Introduction of Benzyl Group: The 2-chloro-4-fluorobenzyl group can be introduced via a Williamson ether synthesis, where the thiazinane core is reacted with 2-chloro-4-fluorobenzyl bromide in the presence of a base.
Safety and Handling
Handling of 4-[(2-Chloro-4-fluorobenzyl)oxy]-1λ~6~,4-thiazinane-1,1-dione requires standard laboratory precautions due to potential chemical reactivity and toxicity. Gloves, goggles, and a lab coat should be worn when handling this compound.
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